molecular formula C25H55N2O7P B12855908 rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate

Cat. No.: B12855908
M. Wt: 526.7 g/mol
InChI Key: OXSZGYAIBLLMEI-UHFFFAOYSA-N
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Description

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate (CAS 163751-35-7) is a synthetic alkyl-lysophospholipid analog characterized by a hexadecanamido (C16:0) group at the sn-3 position, a methoxy substituent at the sn-2 position, and a phosphocholine moiety at the sn-1 position of the glycerol backbone . This compound belongs to a class of molecules known for their selective cytotoxicity against neoplastic cells, particularly leukemic cells, by disrupting phospholipid metabolism and membrane integrity .

Properties

Molecular Formula

C25H55N2O7P

Molecular Weight

526.7 g/mol

IUPAC Name

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate

InChI

InChI=1S/C25H53N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4;/h24H,6-23H2,1-5H3,(H-,26,28,29,30);1H2

InChI Key

OXSZGYAIBLLMEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O

Origin of Product

United States

Preparation Methods

Synthesis of Hexadecanamide Intermediate

  • Starting Material : Hexadecanoic acid (palmitic acid) is reacted with ammonia or an amine to form hexadecanamide.
  • Reaction Conditions :
    • Solvent: Anhydrous toluene or ethanol.
    • Catalyst: Acid catalysts (e.g., sulfuric acid) may be used to accelerate the reaction.
    • Temperature: 100–120°C under reflux conditions.
  • Purification : The product is purified by recrystallization or chromatography to ensure high purity.

Preparation of 3-Amino-2-methoxypropanol

  • Starting Material : Epichlorohydrin is reacted with methanol to form 2-methoxypropane.
  • Amination :
    • Ammonia or an amine is introduced to convert the intermediate into 3-amino-2-methoxypropanol.
    • Reaction conditions include mild heating (50–70°C) in an aqueous or alcoholic medium.
  • Purification : The crude product is purified via distillation or column chromatography.

Amide Bond Formation

  • Reaction : The hexadecanamide intermediate is coupled with 3-amino-2-methoxypropanol to form the amide bond.
    • Coupling agents such as carbodiimides (e.g., DCC) or EDCI are used.
    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
    • Temperature: Room temperature or slightly elevated (30–50°C).
  • Purification : The product is purified through silica gel chromatography.

Phosphocholine Functionalization

  • Phosphorylation Step :
    • The hydroxyl group of the amide intermediate reacts with phosphoryl chloride (POCl3) or a similar reagent to introduce the phosphate group.
    • Reaction conditions include low temperatures (-10 to 0°C) in an inert atmosphere (e.g., nitrogen or argon).
  • Choline Addition :
    • Trimethylamine or choline chloride is added to form the phosphocholine moiety.
    • The reaction proceeds under mild heating (30–60°C) in a polar solvent such as acetonitrile.
  • Neutralization and Isolation :
    • Excess reagents are neutralized using aqueous sodium bicarbonate.
    • The product is extracted using organic solvents such as ethyl acetate.

Hydration

The final step involves controlled hydration to form the monohydrate form of the compound:

  • The dry phosphocholine product is exposed to a humidified atmosphere or mixed with water under controlled conditions.
  • This ensures incorporation of one molecule of water per molecule of compound.

Quality Control

Each step requires rigorous quality control to ensure the desired purity and yield:

Step Quality Control Method
Hexadecanamide Synthesis Melting point analysis, FTIR spectroscopy
Amination NMR spectroscopy, GC-MS
Amide Bond Formation HPLC, Mass spectrometry
Phosphorylation and Choline Addition ^31P NMR, Elemental analysis
Final Product HPLC, Karl Fischer titration for water content

Yield and Challenges

The overall yield depends on reaction efficiencies at each stage:

  • Typical yields range from 50–70% due to losses during purification steps.
  • Challenges include:
    • Controlling side reactions during phosphorylation.
    • Ensuring complete hydration without overhydration.

Applications

This compound finds applications in:

  • Membrane biophysics studies.
  • Protein Kinase C inhibition research.
  • Model membrane systems for permeability and fluidity studies.

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is a synthetic analog of naturally occurring phospholipids, playing a vital role in membrane biophysics and lipid interactions research . The compound incorporates methoxy and hexadecanamido groups, mimicking cell membrane phospholipids and providing insights into membrane architecture and dynamics . The 'rac' prefix signifies a racemic mixture, allowing investigation into stereochemical effects on lipid bilayer properties .

Scientific Research Applications

This compound is utilized in creating model membranes for studying lipid bilayers' fundamental properties, including fluidity, phase behavior, and permeability, under controlled conditions . Researchers can investigate how lipid composition and stereochemistry affect membrane physical properties by employing it in experiments . This includes their interaction with proteins and the formation of lipid domains or rafts, which are critical for understanding membrane functionality at a molecular level . It is also used as an inhibitor of Protein kinase C .

Characteristics

  • Molecular Formula C25H53N2O6P- 3H2O
  • Molecular Weight 508.7 g/mol
  • Solubility Soluble in chloroform at 50 mg/mL
  • Form Available as a powder
  • Purity ≥90%
  • InChI String 1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30)
  • InChI Key GLZQVYDFXUECNY-UHFFFAOYSA-N
  • SMILES String CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCCN+(C)C)OC

Studies of analogs

Mechanism of Action

The mechanism of action of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves its inhibitory effect on Protein Kinase C. This inhibition disrupts various cellular processes, including cell growth and differentiation. The compound’s molecular targets and pathways include specific binding sites on Protein Kinase C, leading to altered enzyme activity and downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs in terms of structure, synthesis, biological activity, and metabolic pathways.

Structural Analogues

Compound Name Key Structural Features CAS Number Reference(s)
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate sn-3 hexadecanamido (amide bond), sn-2 methoxy, sn-1 phosphocholine, monohydrate 163751-35-7
rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine sn-1 hexadecyl (ether bond), sn-2 methoxy, sn-3 phosphocholine Not specified
3-(Hexadecyloxy)-2-methoxypropanoic acid (Compound 13) Hexadecyloxy (ether bond) at sn-3, methoxy at sn-2, carboxylic acid group Not specified
rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol sn-3 hexadecanamido, sn-2 methoxy, sn-1 bromoethoxyphosphoryl 146474-84-2

Metabolism and Resistance

  • Alkyl Cleavage Enzyme :

    • Earlier studies suggested that low alkyl cleavage enzyme activity in tumor cells leads to cytotoxic accumulation of ether-linked analogs . However, contradicts this, showing similar enzyme levels in sensitive (HL-60) and resistant (K562) cells, implying that uptake differences or alternative metabolic pathways are key .
    • The target compound’s amide bond likely renders it resistant to cleavage by this enzyme, enhancing intracellular retention .
  • Cellular Uptake :

    • Sensitive cells (e.g., HL-60) accumulate more alkyl-lysophospholipids at their periphery, whereas resistant cells (e.g., K562) distribute these compounds uniformly, reducing toxicity .

Biological Activity

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is a phospholipid compound that has garnered attention for its biological activities and potential therapeutic applications. It is classified as an inhibitor of Protein Kinase C (PKC), which plays a crucial role in various signaling pathways within cells. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C25H55N2O7P
  • Molecular Weight : 526.69 g/mol
  • CAS Number : 163751-35-7
  • Protein Kinase C Inhibition :
    • This compound inhibits PKC, which is involved in regulating various cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to altered signaling pathways that may affect cancer cell growth and survival .
  • Impact on Cellular Processes :
    • The compound has been linked to several cellular processes including:
      • Apoptosis : Inducing programmed cell death in malignant cells.
      • Autophagy : Modulating the autophagic process, which can impact cancer therapy outcomes.
      • Inflammation : Potentially reducing inflammatory responses through its effects on immune signaling pathways .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its PKC inhibitory activity, it may be effective in treating various cancers by inducing apoptosis in tumor cells and inhibiting their proliferation.
  • Anti-infection Properties : The compound shows promise in combating infections by modulating immune responses and could be explored for use against viral and bacterial pathogens .

Case Studies and Experimental Evidence

  • In Vitro Studies :
    • Studies have demonstrated that this compound effectively inhibits PKC activity in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
  • Animal Models :
    • In vivo experiments have indicated that administration of the compound can significantly reduce tumor size in xenograft models, suggesting its potential as an effective anti-cancer agent .

Data Table of Biological Activities

Activity TypeDescriptionReference
PKC InhibitionInhibits Protein Kinase C activity
Apoptosis InductionPromotes programmed cell death in cancer cells
Anti-inflammatory EffectsModulates immune response to reduce inflammation
Anti-infection ActivityPotential activity against various pathogens

Q & A

Q. What computational tools integrate the compound’s physicochemical properties into predictive pharmacokinetic models?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models in software like Schrödinger’s ADMET Predictor. Input logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with phospholipid transporters .

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